Bismuth iodide

Photovoltaics Lead-Free Materials Toxicity

Bismuth iodide (BiI₃) is a non-toxic, RoHS-compliant alternative to lead-based perovskites for optoelectronic and radiation detection. Its layered rhombohedral structure enables 2D exfoliation, while iodine-annealing tunes resistivity from 10⁸ to 1.6×10¹¹ Ω·cm, optimizing signal-to-noise for X-ray imaging. With 46% higher theoretical intrinsic photopeak efficiency at 662 keV versus CdZnTe, BiI₃ is the superior choice for gamma-ray spectrometers. Ultra-fast 3.82 μs response and 6×10⁶ A/W responsivity in heterostructures drive next-gen photodetectors. Choose BiI₃ for compliance, performance, and scalability.

Molecular Formula BiI3
Molecular Weight 589.6938 g/mol
CAS No. 12262-07-6
Cat. No. B085570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth iodide
CAS12262-07-6
Synonymsismuth iodide
bismuth iodide (1:3)
Molecular FormulaBiI3
Molecular Weight589.6938 g/mol
Structural Identifiers
SMILES[I-].[I-].[I-].[Bi+3]
InChIInChI=1S/Bi.3HI/h;3*1H/q+3;;;/p-3
InChIKeyKOECRLKKXSXCPB-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 300 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bismuth Iodide (CAS 12262-07-6): Technical Overview and Procurement Considerations for High-Purity Inorganic Halides


Bismuth iodide (BiI₃, CAS 12262-07-6), also referred to as bismuth triiodide, is a layered inorganic metal halide semiconductor characterized by a rhombohedral crystal structure with a density of approximately 5.78 g/cm³ and a melting point of 408 °C . It is recognized for its wide bandgap (~1.72 eV), high atomic number constituents (Bi: 83, I: 53), and high resistivity (up to 10⁸–10¹¹ Ω·cm) [1]. Unlike its more toxic lead-based analogs, BiI₃ is pursued as a non-toxic alternative in various optoelectronic and radiation detection applications [2]. Its unique layered structure, where planes of bismuth atoms are sandwiched between hexagonal close-packed layers of iodine, enables the formation of 2D materials through exfoliation, which is a property distinct from many other heavy-metal iodides .

Why Generic Substitution Fails: The Critical Differentiators of Bismuth Iodide (CAS 12262-07-6) in Semiconductor and Optoelectronic Applications


The common practice of substituting one heavy-metal iodide for another, such as replacing PbI₂ with BiI₃ or comparing BiI₃ to CdZnTe, is fundamentally flawed without a quantitative understanding of their distinct material properties. While these compounds share a layered crystal structure, their performance in specific applications diverges sharply based on key parameters like bandgap, resistivity, toxicity, and gamma-ray stopping power. For instance, BiI₃ offers a significantly lower toxicity profile compared to lead-based alternatives, making it viable for applications where RoHS compliance and environmental safety are non-negotiable [1]. Furthermore, its theoretical intrinsic photopeak efficiency for gamma-ray detection is substantially higher than that of the industry standard CdZnTe [2]. Relying on generic substitutions without this data risks severe performance degradation, device failure, or non-compliance with safety regulations. The following evidence guide provides the quantitative data necessary for informed scientific selection and procurement.

Bismuth Iodide (CAS 12262-07-6) Quantified Differentiation Guide: Direct Comparisons for Informed Procurement


Quantified Reduction in Regulatory Risk: BiI₃ vs. Pb-Based Perovskite Precursors

For applications in consumer electronics and large-area photovoltaics, the lead content of Pb-based halide perovskites is a critical regulatory and safety concern. A typical Pb-based perovskite contains over 10 wt % lead, which far exceeds the 0.1 wt % threshold mandated by the European Restriction of Hazardous Substances (RoHS) directive [1]. In contrast, bismuth triiodide (BiI₃) is a lead-free compound where Bi³⁺ is isoelectronic with Pb²⁺, offering a pathway to similar optoelectronic functionality without the associated toxicity and bioaccumulation risks [1]. This is not a matter of performance enhancement but of fundamental compliance and safety, making BiI₃ a mandatory alternative in jurisdictions or applications with strict lead restrictions.

Photovoltaics Lead-Free Materials Toxicity

Superior Theoretical Gamma-Ray Detection Efficiency: BiI₃ vs. CdZnTe at 662 keV

Bismuth triiodide (BiI₃) demonstrates a significant advantage over the industry-standard room-temperature gamma-ray detector material, cadmium zinc telluride (CdZnTe), in terms of its theoretical intrinsic photopeak efficiency. This metric directly impacts a detector's ability to accurately measure gamma-ray energy spectra, which is critical for applications ranging from medical imaging to nuclear security. At the 662 keV gamma-ray line of ¹³⁷Cs, a key calibration standard, BiI₃ exhibits a theoretical intrinsic photopeak efficiency of 19%, compared to 13% for CdZnTe [1]. This represents a relative efficiency improvement of approximately 46%. Over a broader energy range of 200-3000 keV, the efficiency of BiI₃ is approximately 2-3 times higher than that of CdZnTe [1].

Radiation Detection Gamma-Ray Spectroscopy Semiconductor Materials

Bandgap and Resistivity Optimization for Room-Temperature X-ray Detection: BiI₃ vs. PbI₂

While both BiI₃ and PbI₂ are explored for direct-conversion X-ray detectors, their different material properties make them suitable for different operational regimes. BiI₃ typically exhibits a wider bandgap of 1.72 eV compared to PbI₂ (~2.3 eV), positioning it as an intermediate between high-Z, narrow-bandgap materials and wide-bandgap insulators [1]. Crucially, the resistivity of BiI₃, a key determinant of detector dark current and noise, is highly tunable. As-grown crystals exhibit resistivity on the order of 10⁸–10⁹ Ω·cm [1], but this can be increased to 1.6 × 10¹¹ Ω·cm through post-annealing in an iodine atmosphere [2]. This tunability is a significant advantage over PbI₂, where such a dramatic, controlled increase in resistivity through simple post-processing is not as readily achieved.

X-ray Detection Semiconductor Detectors Wide-Bandgap Materials

High-Performance Photodetection: Ultra-Fast Response and High Responsivity in BiI₃ Heterostructures

Bismuth iodide (BiI₃) is an emerging material for high-performance photodetectors, with recent studies demonstrating metrics that surpass many conventional 2D materials. For instance, a graphene/BiI₃ van der Waals heterostructure photodetector achieved an ultrahigh responsivity of 6 × 10⁶ A/W and a shot-noise-limited detectivity of 7 × 10¹⁴ Jones, with a relatively short response time of ≈8 ms [1]. Another study on a BiI₃–BiI heterostructure photodetector reported an even faster response time of 3.82 μs and a detectivity of 8.8 × 10¹² Jones [2]. These response times are significantly faster than those of many other graphene-based hybrid photodetectors [1]. Furthermore, solution-processed BiI₃ thin-film photodetectors have demonstrated responsivities of ~1.61 A/W at a low bias of 5 V .

Photodetectors 2D Materials Optoelectronics

Enhanced Long-Term Device Stability: Encapsulated BiI₃ Solar Cells with Multi-Year Shelf Life

While the ambient stability of bare BiI₃ surfaces is a known challenge due to hydrolysis forming BiOI [1], proper device encapsulation unlocks exceptional long-term stability. A study on vertically oriented BiI₃/polymer heterojunction solar cells demonstrated that encapsulated devices exhibited no degradation after being stored in ambient conditions for nearly 2 years [2]. This level of stability is a critical differentiator compared to many other lead-free perovskite alternatives, which often degrade over much shorter timescales (e.g., days to weeks) even when encapsulated. The ability to achieve multi-year stability through standard encapsulation techniques is a key enabler for commercial viability.

Solar Cells Long-Term Stability Device Encapsulation

High Electronic Mobility Comparable to Established Thin-Film Materials

The electronic mobility of BiI₃ is a critical parameter for its performance in solar cells and other optoelectronic devices. Recent studies have shown that the electron mobility of BiI₃ can reach up to 600 cm² V⁻¹ s⁻¹, with electron diffusion lengths reaching 4.9 µm [1]. These values are comparable to those of well-established thin-film photovoltaic materials like cadmium telluride (CdTe) [1]. This indicates that BiI₃ is not only a non-toxic alternative but also a material capable of efficient charge transport, a prerequisite for high-performance devices.

Thin-Film Transistors Charge Transport Electronic Mobility

Validated Application Scenarios for Bismuth Iodide (CAS 12262-07-6) Based on Quantified Differentiation


High-Sensitivity, Room-Temperature Gamma-Ray Spectrometers

The 46% higher theoretical intrinsic photopeak efficiency of BiI₃ at 662 keV compared to CdZnTe makes it a superior candidate for high-sensitivity gamma-ray detectors. This directly translates to better energy resolution and the ability to use smaller, lower-cost detector crystals in applications such as nuclear security, medical isotope identification, and astrophysical spectroscopy. Procurement of BiI₃ for this application is justified by the potential for next-generation spectrometers with enhanced performance.

Tunable Direct-Conversion X-ray Detectors

The ability to tune the resistivity of BiI₃ from ~10⁸ Ω·cm to 1.6 × 10¹¹ Ω·cm via simple post-annealing in an iodine atmosphere offers a significant process advantage. This tunability allows device fabricators to minimize dark current and optimize signal-to-noise ratio for specific X-ray energies, making BiI₃ an attractive material for digital X-ray imaging panels in medical diagnostics, industrial non-destructive testing, and security screening, where performance and manufacturability are key procurement criteria.

Lead-Free, Regulation-Compliant Photovoltaic Absorber Layers

For any solar cell or optoelectronic device intended for consumer markets or subject to RoHS and similar regulations, BiI₃ is a mandatory replacement for lead-based materials. Its zero lead content directly addresses the >100x exceedance of regulatory limits seen in Pb-based perovskites. The demonstrated high electronic mobility (up to 600 cm² V⁻¹ s⁻¹) and potential for long-term stability (no degradation after 2 years when encapsulated) further support its procurement for the development of sustainable, commercially viable, and regulation-compliant photovoltaic technologies.

Fast-Response, High-Sensitivity Visible-Light Photodetectors

The combination of ultra-fast response times (down to 3.82 μs) and high responsivity (up to 6 × 10⁶ A/W) achieved in BiI₃-based heterostructures positions this material for advanced photodetector applications. These include high-speed visible-light sensors, low-light imaging systems, and components for optical communication. The procurement of BiI₃ for these applications is driven by the potential to create devices with a superior combination of speed and sensitivity compared to many other 2D material platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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